BenchChemオンラインストアへようこそ!

(3R,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine

norepinephrine potentiation enantioselectivity stereochemistry-activity relationship

(3R,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine (CAS 142849-49-8, C₁₅H₁₆N₂, MW 224.30 g/mol) is a chiral trans-3,4-disubstituted tetrahydroisoquinoline (THIQ) bearing a phenyl substituent at the 3-position and a primary amine at the 4-position. The tetrahydroisoquinoline scaffold forms the core of numerous bioactive natural products and synthetic pharmaceuticals, including the discontinued antidepressant nomifensine.

Molecular Formula C15H16N2
Molecular Weight 224.30 g/mol
Cat. No. B11879418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine
Molecular FormulaC15H16N2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(C(N1)C3=CC=CC=C3)N
InChIInChI=1S/C15H16N2/c16-14-13-9-5-4-8-12(13)10-17-15(14)11-6-2-1-3-7-11/h1-9,14-15,17H,10,16H2/t14-,15+/m0/s1
InChIKeyBADGJBMZLKWCBO-LSDHHAIUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (3R,4S)-3-Phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine and Why Its Stereochemistry Matters for Procurement


(3R,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine (CAS 142849-49-8, C₁₅H₁₆N₂, MW 224.30 g/mol) is a chiral trans-3,4-disubstituted tetrahydroisoquinoline (THIQ) bearing a phenyl substituent at the 3-position and a primary amine at the 4-position . The tetrahydroisoquinoline scaffold forms the core of numerous bioactive natural products and synthetic pharmaceuticals, including the discontinued antidepressant nomifensine [1]. Unlike many commercially available THIQ derivatives that are racemic or lack defined stereochemistry, this compound is supplied as the single (3R,4S) enantiomer, which is critical because stereochemistry at positions 3 and 4 in this scaffold has been shown to dictate biological activity, particularly in norepinephrine (NE) pharmacology [2]. This makes it a valuable chiral building block and a stereochemically defined probe for medicinal chemistry campaigns.

Why Generic 3-Phenyl-THIQ or Nomifensine Cannot Replace (3R,4S)-3-Phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine in Research


Within the 3-phenyl-tetrahydroisoquinoline class, three structural variables preclude generic interchange: (1) absolute stereochemistry at C-3 and C-4, where the 4R vs. 4S configuration determines whether a compound acts as a norepinephrine potentiator or is inactive [1]; (2) the position of the amine substituent, where a C-4 primary amine (as in this compound) differs fundamentally from the C-8 amine of nomifensine or the C-4 hydroxyl of PI-OH, producing divergent pharmacological profiles—nomifensine is a dopamine/norepinephrine reuptake inhibitor, whereas 4-PTIQ analogs with appropriate stereochemistry act as amphetamine antagonists without reuptake blockade [2][3]; and (3) the N-substitution state, where a free secondary amine offers distinct reactivity for downstream derivatization compared to N-methylated analogs. These differences are not cosmetic; they produce qualitatively different biological outcomes, making this specific stereoisomer non-substitutable for most intended research applications.

Quantitative Differentiation Evidence for (3R,4S)-3-Phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine vs. Closest Analogs


Stereochemistry at C-4 Determines Norepinephrine Potentiation: 4R Enantiomers Are Active, 4S Enantiomers Are Inactive

In a systematic enantioselectivity study of 4-phenyl-THIQ derivatives by Kihara et al. (1995), compounds 3, 4, and 6 demonstrated high enantioselectivity for norepinephrine (NE) potentiation: the 4R series of enantiomers exhibited NE potentiating activity, whereas the corresponding 4S-enantiomers were inactive [1]. Crucially, for the 4-desoxy compound 5—which is structurally closest to the target compound (3R,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine, differing only in the absence of the 4-OH group—the NE potentiating activity resided exclusively in the 4S-enantiomer (5a) [1]. This inversion of stereochemical preference between 4-hydroxy and 4-desoxy series underscores that even subtle structural changes at the 4-position fundamentally alter the stereochemical determinants of biological activity. The (3R,4S)-configured target compound, bearing a 4-amino group in place of 4-OH or 4-H, occupies a unique stereoelectronic space for which the activity profile cannot be extrapolated from either the 4-OH or 4-desoxy series.

norepinephrine potentiation enantioselectivity stereochemistry-activity relationship THIQ pharmacology

C-4 Primary Amine vs. C-8 Amino in Nomifensine: Differential Pharmacological Mechanism — Amphetamine Antagonism vs. Reuptake Inhibition

The target compound shares the 4-phenyl-THIQ core with nomifensine (8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline), but the amine position and N-substitution pattern produce divergent pharmacology. Nomifensine is a well-characterized dopamine/norepinephrine reuptake inhibitor (DNRI) [1]. In contrast, the structurally related 4-phenyl-1,2,3,4-tetrahydroisoquinoline (4-PTIQ), which lacks the C-8 amino and N-methyl groups of nomifensine and is structurally closer to the target compound’s core, acts as an amphetamine antagonist: (+)-4PTIQ inhibited methamphetamine-induced contractions in rat anococcygeus muscle more strongly than both cocaine and nomifensine, yet unlike nomifensine, (+)-4PTIQ did not potentiate exogenous norepinephrine-induced contraction—the hallmark of neuronal amine uptake blockade [2]. In rat spinal cord slices, 4-PTIQ inhibited K⁺-evoked noradrenaline release induced by methamphetamine, phenylethylamine, and nomifensine, while exhibiting only weak noradrenaline-uptake inhibition (weaker than desipramine and nomifensine) [3]. The target compound’s C-4 primary amine introduces hydrogen-bond donor capacity absent in 4-PTIQ and distinct from nomifensine’s C-8 amine, positioning it as a unique probe for dissecting amine-release vs. amine-uptake mechanisms.

amphetamine antagonism norepinephrine reuptake nomifensine comparison dopamine release

PNMT Inhibition Potential: 3-Position Substituent Is Critical for Selectivity Over α2-Adrenoceptor

Tetrahydroisoquinolines are a well-established class of phenylethanolamine N-methyltransferase (PNMT) inhibitors, the enzyme that catalyzes the final step in epinephrine biosynthesis [1]. Grünewald et al. (1999) demonstrated that the 3-substituent on the THIQ scaffold is the key determinant of PNMT inhibitory potency and selectivity over the α2-adrenoceptor: 3-hydroxymethyl-THIQ (4) showed PNMT Ki = 1.1 μM with α2 Ki = 6.6 μM (selectivity ratio = 6.0), while the unsubstituted parent THIQ (1) had PNMT Ki = 9.7 μM with poor selectivity (α2 Ki = 0.35 μM, selectivity = 0.036) . The target compound bears a 3-phenyl substituent rather than a 3-hydroxymethyl group, occupying a distinct steric and electronic space in the PNMT active site. While no PNMT inhibition data exist for this specific compound, the 3-phenyl group is substantially bulkier and more lipophilic than the 3-hydroxymethyl or 3-methyl substituents explored in published SAR, suggesting that its PNMT inhibitory profile—and critically, its selectivity over α2-adrenoceptor—would differ from known 3-substituted THIQ inhibitors.

PNMT inhibition α2-adrenoceptor selectivity catecholamine biosynthesis THIQ SAR

Free Secondary Amine vs. N-Methylated Derivatives: Distinct Derivatization Versatility and Receptor Pharmacophore Requirements

The target compound features a free secondary amine in the THIQ ring (position 2), distinguishing it from nomifensine and most PI-OH derivatives, which are N-methylated [1]. N-Methylation is a critical pharmacophore element in many THIQ-based CNS agents: in the nomifensine series, removal of the N-methyl group (yielding 4-PTIQ) converts the compound from a dopamine/norepinephrine reuptake inhibitor to an amphetamine antagonist [2]. The free NH in the target compound preserves a nucleophilic site for acylation, sulfonylation, reductive amination, or alkylation, enabling facile generation of focused libraries with diverse N-substituents [3]. This contrasts with N-methylated analogs (e.g., nomifensine, (3R,4S)-N,3-dimethyl-4-phenyl-THIQ), where N-demethylation is required before further derivatization—a step that may compromise stereochemical integrity at C-3 and C-4. The combination of a free secondary amine with a primary C-4 amine also creates a 1,2-diamine motif amenable to condensation with carbonyl compounds to form imidazolidines or benzimidazoles, expanding the accessible chemical space beyond what is possible with monoamine or N-alkyl THIQ analogs.

secondary amine derivatization handle N-methylation structure-activity relationship medicinal chemistry

Enantiomer-Specific Pharmacodynamics: (+)-4PTIQ (4R-Related) Inhibits Methamphetamine Action Without α1-Blockade, Unlike (−)-4PTIQ

Watanabe et al. (1993) demonstrated enantiomer-specific pharmacodynamics for 4-PTIQ enantiomers: (+)-4PTIQ (which shares the 4R absolute configuration with the target compound's C-4 stereocenter) inhibited methamphetamine-induced contractions in rat anococcygeus muscle at 10⁻⁷ M without potentiating exogenous norepinephrine and without α1-adrenoceptor blockade. In contrast, (−)-4PTIQ at 3×10⁻⁶ M (30-fold higher concentration) showed a qualitatively different profile: it produced a significant leftward shift of the norepinephrine concentration-response curve (indicative of neuronal amine uptake blockade) and exhibited α1-adrenoceptor antagonist activity [1]. This enantiomer-specific pharmacology was confirmed in spinal reflex models: Ono et al. (1991) showed that racemic 4-PTIQ inhibited methamphetamine-enhanced monosynaptic reflex amplitude through blockade of noradrenaline release, without α1-blocking activity [2]. While these studies used 4-PTIQ (lacking the C-4 amine), they establish the principle that the absolute configuration at C-4 in the 4-phenyl-THIQ scaffold is the primary determinant of whether the compound acts as a pure amphetamine antagonist (4R-related) or a mixed uptake inhibitor/α1-antagonist (4S-related). The target compound’s (3R,4S) stereochemistry would be predicted to favor an amphetamine-antagonist profile based on the 4R-like C-4 configuration, but the presence of the C-4 amine adds an additional pharmacophore element absent in the 4-PTIQ comparator.

enantiomer-specific pharmacology methamphetamine antagonism α1-adrenoceptor stereochemical differentiation

Procurement-Relevant Research Applications for (3R,4S)-3-Phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine Based on Evidence


Enantioselective Pharmacological Probe for Dissecting Norepinephrine Release vs. Reuptake Mechanisms

Given the established enantiomer-specific pharmacology of 4-phenyl-THIQ analogs [1][2], this compound can serve as a stereochemically pure probe to distinguish between norepinephrine-releasing agent mechanisms and norepinephrine reuptake inhibition. Its (3R,4S) configuration, with a 4R-like C-4 stereochemistry and a unique C-4 primary amine, positions it to explore whether the amphetamine-antagonist profile of (+)-4PTIQ is retained, enhanced, or altered by the introduction of the C-4 amine. In head-to-head experiments with nomifensine (reuptake inhibitor) and (−)-4PTIQ (mixed uptake/α1 antagonist), this compound can help deconvolve the structural determinants of release vs. uptake pharmacology.

Chiral Vicinal Diamine Scaffold for Diversity-Oriented Synthesis of CNS-Targeted Compound Libraries

The presence of two chemically distinct amine functionalities—a secondary amine at N-2 and a primary amine at C-4—makes this compound an ideal starting scaffold for diversity-oriented synthesis (DOS) of CNS-focused compound libraries . Orthogonal protection strategies (e.g., Boc protection of the secondary amine followed by functionalization of the C-4 amine, or vice versa) enable systematic exploration of two independent diversification vectors simultaneously. The vicinal diamine motif can be condensed with aldehydes or ketones to generate imidazolidine-fused THIQ derivatives, a scaffold topology that is underrepresented in commercial screening collections [3]. This synthetic versatility, combined with the defined (3R,4S) stereochemistry, supports the generation of enantiopure libraries for structure-activity relationship studies.

PNMT Inhibitor Lead Exploration with a Novel 3-Phenyl Substitution Vector

The THIQ scaffold is a privileged chemotype for phenylethanolamine N-methyltransferase (PNMT) inhibition, but the 3-phenyl substituent has not been systematically explored in the published PNMT SAR literature, which has focused on 3-hydroxymethyl, 3-methyl, and 3-trifluoromethyl derivatives [4][5]. This compound provides access to a 3-phenyl substitution vector that is substantially bulkier and more lipophilic than any previously evaluated 3-substituent. It can serve as a starting point for a focused SAR campaign to determine whether 3-aryl substitution improves PNMT inhibitory potency while maintaining or enhancing selectivity over α2-adrenoceptor binding—a critical selectivity challenge that has historically limited the therapeutic utility of THIQ-based PNMT inhibitors.

Reference Standard for Chiral Chromatographic Method Development and Enantiopurity Validation

The (3R,4S) configuration of this compound, combined with its trans relationship between the 3-phenyl and 4-amino substituents, makes it a useful reference standard for developing chiral HPLC or SFC methods to separate cis/trans diastereomers and enantiomers of 3,4-disubstituted THIQ derivatives [1]. Published asymmetric syntheses of related compounds have achieved enantiomeric excess values of >95% ee [6]; this compound can serve as an authentic standard for validating the stereochemical outcome of new synthetic methodologies targeting the THIQ scaffold, particularly for research groups developing catalytic asymmetric Pictet-Spengler or Bischler-Napieralski cyclization methods.

Quote Request

Request a Quote for (3R,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinolin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.